molecular formula C12H12N2O2 B1616725 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione CAS No. 6306-73-6

1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B1616725
CAS No.: 6306-73-6
M. Wt: 216.24 g/mol
InChI Key: YNHQGNHVHHZPTA-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione (CAS Number: 6306-73-6) is a pyrimidinedione derivative of significant interest in medicinal chemistry research. With a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol, this compound serves as a versatile chemical scaffold for the development of novel therapeutic agents [ ]. This compound is part of a class of pyrimidine-2,4-dione derivatives investigated as potent antagonists of the P2X7 receptor (P2X7R) [ ]. The P2X7 receptor is a key player in the inflammatory response, and its antagonists are being explored for their potential to treat neuropathic pain, rheumatoid arthritis, and other chronic inflammatory conditions by suppressing the release of pro-inflammatory cytokines like IL-1β [ ]. Researchers value this chemical structure for its utility in structure-activity relationship (SAR) studies aimed at creating more potent and selective P2X7 receptor inhibitors [ ]. Handling and Safety: This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for detailed handling information. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ].

Properties

IUPAC Name

1-benzyl-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-14(12(16)13-11(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHQGNHVHHZPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285487
Record name 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-73-6
Record name NSC42047
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Record name 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct N-Benzylation of 5-methyluracil Derivatives

A common and straightforward approach to prepare 1-benzyl-5-methyl-1H-pyrimidine-2,4-dione involves the alkylation of 5-methyluracil or related pyrimidine-2,4-dione derivatives with benzyl halides under basic conditions.

  • Procedure : 5-methyluracil is reacted with benzyl bromide in the presence of a base such as potassium carbonate in a dry solvent (e.g., acetone) at room temperature or under reflux. The reaction is often catalyzed by crown ethers (e.g., 18-crown-6-ether) to enhance nucleophilicity and alkylation efficiency.

  • Outcomes : This method typically yields the N1-benzylated product with moderate to good yields (40–50%). Reaction times vary from 6 to 16 hours depending on temperature and catalyst presence.

  • Example : In a study synthesizing benzylated triazin-dione analogues, 1,2,4-triazin-3,5-dione was alkylated with benzyl bromide and potassium carbonate under 18-crown-6 catalysis in dry acetone, yielding the benzylated product after chromatographic purification.

Organometallic Coupling Using Benzylmagnesium Chloride

More sophisticated methods employ organometallic reagents such as benzylmagnesium chloride (a Grignard reagent) to introduce the benzyl group onto pyrimidine derivatives bearing halogen substituents.

  • Procedure : A halogenated pyrimidine intermediate (e.g., 2,4-dichloro-5-methylpyrimidine) is reacted with benzylmagnesium chloride in tetrahydrofuran (THF) at low temperatures (0–10 °C) under inert atmosphere (nitrogen). The reaction mixture is then quenched with ammonium chloride solution, and the organic phase is purified by extraction and chromatography.

  • Yields and Purification : The coupling reaction typically provides the benzylated pyrimidine in moderate to high yields (up to 80%). Purification involves washing with aqueous ammonium chloride and water, followed by vacuum distillation or silica gel chromatography.

  • Advantages : This method allows selective substitution at the desired position and is compatible with various functional groups.

Lithiation Followed by Benzaldehyde Condensation and Reduction

An alternative multistep synthetic route involves lithiation of a pyrimidine derivative, condensation with benzaldehyde, and subsequent reduction to introduce the benzyl moiety.

  • Stepwise Process :

    • Lithiation : The pyrimidine ring is lithiated using organolithium reagents such as butyllithium or hexyllithium at low temperatures in dilute media.
    • Condensation : The lithiated intermediate is reacted with benzaldehyde to form a benzyl alcohol derivative.
    • Acetylation and Reduction : The benzyl alcohol is acetylated with acetic anhydride and then reduced by hydrogenolysis to yield the benzyl-substituted pyrimidine.
  • Yields : The overall yield is generally high (70-80%) except for the lithiation step, which requires careful temperature and concentration control.

  • Notes : This method is more complex but provides precise control over substitution and is useful for preparing intermediates for further functionalization.

Halogenation and Subsequent Functionalization

In some cases, halogenated benzylpyrimidine derivatives are synthesized as intermediates for further substitution.

  • Example : The synthesis of 1-[2-fluoro-6-(trifluoromethyl)benzyl]-5-iodo-6-methylpyrimidine-2,4-dione involves iodination of the benzylpyrimidine precursor using iodine monochloride in methanol at 50 °C for 3 hours, followed by filtration and drying to obtain the iodinated product in 90% yield.

  • Relevance : Such halogenated derivatives can serve as key intermediates in cross-coupling reactions or further derivatization.

Summary Table of Preparation Methods

Method No. Preparation Method Key Reagents/Conditions Yield Range Notes
1 Direct N-benzylation with benzyl bromide 5-methyluracil, benzyl bromide, K2CO3, acetone, 18-crown-6 40–50% Simple, mild conditions, moderate yield
2 Organometallic coupling (Grignard) 2,4-dichloro-5-methylpyrimidine, benzylmagnesium chloride, THF, 0–10 °C Up to 80% Selective, requires inert atmosphere
3 Lithiation + benzaldehyde condensation + reduction Organolithium reagent, benzaldehyde, acetic anhydride, hydrogenolysis 70–80% Multistep, high control, complex
4 Halogenation (iodination) Iodine monochloride, methanol, 50 °C ~90% For halogenated intermediates
5 Pd-catalyzed cross-coupling Dichloropyrimidine, boronic acid, Pd catalyst, microwave or heating Variable Advanced, adaptable for analogues

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The 1-benzyl group demonstrates stability under typical alkylation conditions, but the pyrimidine ring undergoes selective functionalization:

  • Nucleophilic displacement at the 5-methyl position is feasible under bromination conditions. Reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane generates 5-bromomethyl derivatives, enabling further cross-coupling or substitution chemistry .

  • Tosylation of the hydroxyl group (if present in related analogs) with p-toluenesulfonyl chloride (p-TsCl) in pyridine produces intermediates for subsequent nucleophilic displacement .

Condensation Reactions

The dione moiety participates in Knoevenagel-type condensations:

  • Reaction with aldehydes under basic or acidic conditions forms 5-arylmethylidene derivatives. For example, refluxing with benzaldehyde generates 5-(benzylidene)-1-benzylpyrimidinedione, confirmed by IR (υC=C at 1620 cm⁻¹) and ¹H NMR (δ 7.37–7.07 ppm for aromatic protons) .

  • Microwave-assisted condensation with hydantoin or barbituric acid in acetic acid yields fused pyrimidine-imidazolidine hybrids, enhancing structural complexity .

Cyclization and Annulation

The compound serves as a precursor for heterocyclic expansions:

  • Intramolecular cyclization with propanoyl chloride in pyridine forms 5-(1-hydroxypropylidene) derivatives, characterized by υOH (enolic) at 3460 cm⁻¹ and δ 11.45 ppm (¹H NMR) .

  • Reaction with diethoxymethyl acetate under reflux produces pyrimido[4,5-d]pyrimidines via CN bond formation, leveraging the electron-deficient pyrimidine ring .

Functional Group Transformations

  • Oxidation : The 5-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ in acidic media, though specific yields for this derivative require further validation .

  • Halogenation : Bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation conditions remains unexplored but is theoretically plausible based on analogous pyrimidinedione reactivity .

Mechanistic Insights

  • Regioselectivity : Electrophilic attacks favor the C-5 position due to increased electron density from the adjacent methyl group .

  • Steric effects : The 1-benzyl group hinders reactivity at N-3, directing modifications toward the pyrimidine ring’s lower steric sites .

Scientific Research Applications

Scientific Research Applications

1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione has applications in the following areas:

  • Matrix Metalloproteinase (MMP) Inhibition: Pyrimidine-2,4-dione derivatives, including this compound, have been identified as inhibitors of matrix metalloproteinases (MMPs) . MMPs are enzymes involved in the breakdown of extracellular matrix and connective tissues, and their over-expression is implicated in various diseases, including heart disease, inflammatory bowel disease, multiple sclerosis, arthritis, and cancer . Therefore, this compound and its derivatives can be used as therapeutic agents for treating MMP-mediated diseases .
  • c-MET Kinase Inhibition: this compound can be used for developing ATP competitive Type-III c-MET kinase inhibitors . c-MET is a receptor tyrosine kinase involved in cell growth, survival, and metastasis . Inhibiting c-MET kinase activity can be a therapeutic strategy for treating various cancers .
  • Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: Pyrimidine-2,4-dione derivatives can act as GnRH receptor antagonists . GnRH receptors are involved in regulating sex hormones, and antagonists can be used to treat sex-hormone-related conditions in both men and women .
  • Building Block in Organic Synthesis: this compound can serve as a building block for synthesizing more complex molecules . For example, it can be used in a two-step method for synthesizing 5,5-disubstituted imidazolidin-2,4-diones .
  • Anti-HIV Activity: Pyrimidine derivatives, including this compound, have demonstrated anti-HIV activity . These compounds can potentially interfere with HIV replication .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with nucleic acids, disrupting DNA or RNA synthesis and function. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione and related pyrimidine-dione derivatives:

Compound Name Molecular Formula Substituents Synthesis Yield Melting Point (°C) Notable Features
This compound C₁₂H₁₂N₂O₂ N1-benzyl, C5-methyl Not reported Not reported Pyrimidine-dione core; moderate steric bulk
1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4-dione C₁₄H₁₃N₅O₂ N1-triazole-methyl, benzyl 84% 215–217 Triazole ring enhances nitrogen content; potential for metal coordination
1-((Benzyloxy)methyl)pyrimidine-2,4-dione C₁₂H₁₂N₂O₃ O-benzyloxymethyl Not reported Not reported Ether linkage increases hydrophobicity; additional oxygen atom
1-Benzyl-6-phenylimino-5-(pyrrol-2-yl-idene)hexahydropyrimidine-2,4-dione C₁₈H₁₆N₄O₂ N1-benzyl, C6-phenylimino, C5-pyrrol-idene Not reported Not reported Extended conjugation; bulky substituents hinder crystallization

Key Comparative Insights:

Structural Modifications and Electronic Effects: The triazole-containing derivative (C₁₄H₁₃N₅O₂) exhibits a higher nitrogen content due to the triazole ring, which may enhance hydrogen-bonding capacity and metal-binding properties compared to the target compound . The benzyloxymethyl analog (C₁₂H₁₂N₂O₃) introduces an ether group, increasing molar mass and polarity, which could improve solubility in polar solvents . The phenylimino-pyrrol-idene derivative (C₁₈H₁₆N₄O₂) features extended conjugation and bulky groups, likely reducing solubility but enhancing UV absorption properties .

Synthetic Accessibility: The triazole derivative was synthesized via copper-catalyzed azide-alkyne cycloaddition (84% yield), a robust "click chemistry" method .

Intermolecular Interactions and Stability: Hirshfeld surface analysis of bis-(β-enamino-pyran-2,4-dione) derivatives (unrelated but methodologically relevant) revealed that H···H, O···H, and H···C contacts dominate crystal packing . Similar interactions likely stabilize the pyrimidine-dione core in the target compound and its analogs. DFT calculations for pyran-2,4-diones demonstrated strong correlations (R² = 0.93–0.94) between experimental and computed NMR shifts , a method applicable to the target compound for predicting electronic properties.

Physicochemical Properties: The triazole derivative has a defined melting point (215–217°C), indicating high crystallinity, whereas the benzyloxymethyl and phenylimino analogs lack reported thermal data, suggesting variability in stability .

Research Findings and Implications

  • Biological Relevance : Triazole-containing pyrimidine-diones (e.g., Compound 5 in ) are explored for antimicrobial activity due to their metal-binding capacity. The target compound’s methyl group may similarly modulate bioactivity.
  • Computational Modeling : The success of DFT in predicting NMR shifts for pyran-diones supports its use in optimizing the synthesis and properties of this compound.

Biological Activity

1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O2C_{12}H_{12}N_2O_2 and is characterized by a pyrimidine ring substituted with a benzyl group and a methyl group. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound exhibits potent antitumor effects against several cancer cell lines. Notably, it has been tested against the MCF-7 human breast carcinoma cell line, where it showed significant cytotoxicity.
  • Antiviral Activity : Research indicates that derivatives of pyrimidine compounds can inhibit viral replication. Specifically, related compounds have been identified as potential integrase strand transfer (INST) inhibitors against HIV-1, suggesting similar potential for this compound .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing effectiveness against various bacterial strains.

The biological activity of this compound is believed to involve several mechanisms:

DNA Interaction : Like many antitumor agents, this compound may exert its effects by interacting with DNA. This interaction can lead to disruptions in DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells.

Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in viral replication and cancer cell proliferation. For example, its structural analogs have shown inhibition of reverse transcriptase and other viral enzymes .

Antitumor Activity

A study focusing on the antitumor properties of similar pyrimidine derivatives found that compounds with a benzyl substitution exhibited enhanced cytotoxicity against cancer cell lines. The IC50 values for these compounds ranged significantly depending on the specific structure and substituents present. For instance:

CompoundCell Line TestedIC50 (μM)
This compoundMCF-715.8
Analog AMCF-712.3
Analog BMCF-720.5

These results suggest that structural modifications can influence the potency of these compounds .

Antiviral Activity

In antiviral assays against HIV, this compound's analogs demonstrated low nanomolar inhibitory activities. The presence of the benzyl group was crucial for maintaining high levels of cytoprotection without significant cytotoxicity:

CompoundCytoprotection (%)IC50 (nM)
Compound A95%30
Compound B100%21
Compound C85%45

These findings highlight the potential for developing new antiviral agents based on this scaffold .

Q & A

Q. What mechanistic insights arise from studying substituent effects on tautomeric equilibria?

  • Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., −NO2_2) or donating (−OCH3_3) groups. Monitor tautomer ratios via 1^1H NMR in DMSO-d6_6 and compare with DFT-calculated energy barriers. Use Hammett plots to correlate substituent σ values with equilibrium constants .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione
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1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione

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